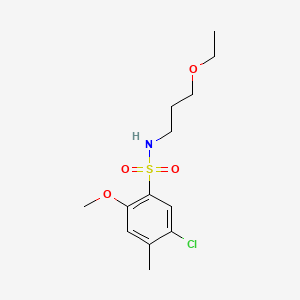
5-chloro-N-(3-ethoxypropyl)-2-methoxy-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-chloro-N-(3-ethoxypropyl)-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide derivative, which is a class of organic compounds known for their wide range of biological activities. Sulfonamides typically contain a sulfonyl group attached to an amine. While the specific compound is not directly studied in the provided papers, similar sulfonamide compounds have been synthesized and evaluated for various biological activities, including potential therapeutic agents for Alzheimer’s disease and anticancer properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of an amine with a sulfonyl chloride. For instance, in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide, the reaction was initiated by combining 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . This parent molecule was further modified by reacting with various alkyl/aralkyl halides to produce a series of new sulfonamide derivatives . Although the specific synthesis route for 5-chloro-N-(3-ethoxypropyl)-2-methoxy-4-methylbenzenesulfonamide is not provided, it is likely that a similar synthetic strategy could be employed.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis . These techniques help in confirming the identity and purity of the synthesized compounds. The molecular structure is crucial for understanding the interaction of these compounds with biological targets, as seen in the computational docking studies carried out against acetylcholinesterase .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions. For example, N-chloro-N-methoxybenzenesulfonamide has been used as a chlorinating reagent to chlorinate a range of substrates including phenols and aromatic amines, yielding chlorinated products . This reactivity suggests that the chloro group in the compound of interest could potentially be involved in similar electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the practical application and handling of these compounds. The inhibitory effects on enzymes like acetylcholinesterase, as well as the antioxidant properties evaluated through DPPH assays, are also part of the chemical properties analysis . The compound 5c from the study showed significant acetylcholinesterase inhibitory activity, which is an important property for Alzheimer’s disease therapeutics .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A novel series of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides demonstrated in vitro anti-HIV and antifungal activities. These compounds, characterized by physical, microanalytical, and spectral data, highlight the chemical versatility and potential biological applications of benzenesulfonamide derivatives (Zareef et al., 2007).
Chemical Reactivity and Synthesis
N-Chloro-N-methoxybenzenesulfonamide serves as a reactive chlorinating agent, efficiently chlorinating various organic substrates to yield chlorinated products in good to high yields. This demonstrates its utility in synthetic chemistry for introducing chlorine into organic molecules (Xiao-Qiu Pu et al., 2016).
Fluorescence and Zinc Binding
The synthesis of 4- and 5-methoxy isomers of N-(2-methoxy-8-quinolyl)-4-methylbenzenesulfonamide, precursors for specific fluorophores for Zn(II), reveals their significance in fluorescence studies. These compounds exhibit a bathochromic shift in their UV/visible spectra upon addition of Zn(II), showing their potential in developing fluorescent probes for zinc (Kimber et al., 2003).
Anticancer Properties
New dibenzensulfonamides have shown promising anticancer properties by inducing apoptosis and autophagy pathways in tumor cell lines. These compounds also demonstrated significant inhibitory effects on carbonic anhydrase isoenzymes associated with tumors, highlighting their potential in developing new anticancer drugs (Gul et al., 2018).
Environmental Transport Studies
Studies on the transport characteristics of chlorsulfuron, a compound related to benzenesulfonamides, in soil columns have contributed to understanding the environmental mobility of such herbicides. This research is crucial for predicting the environmental impact and behavior of new benzenesulfonamide derivatives (Veeh et al., 1994).
Propiedades
IUPAC Name |
5-chloro-N-(3-ethoxypropyl)-2-methoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO4S/c1-4-19-7-5-6-15-20(16,17)13-9-11(14)10(2)8-12(13)18-3/h8-9,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTENNEIPWKSYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

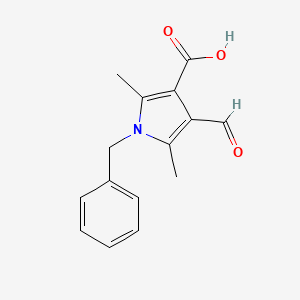

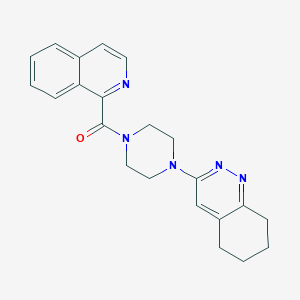
![tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B2550637.png)

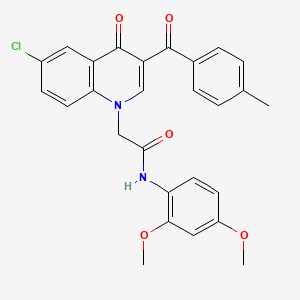
![3-hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one](/img/structure/B2550642.png)
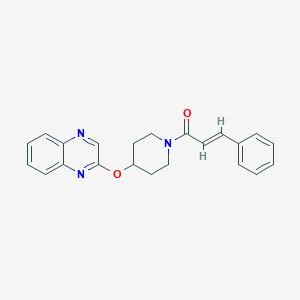
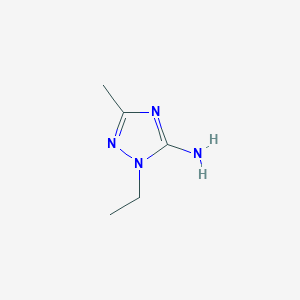
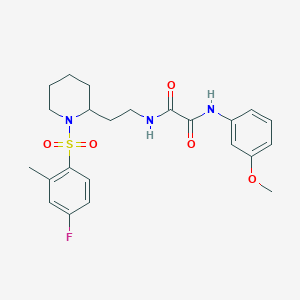
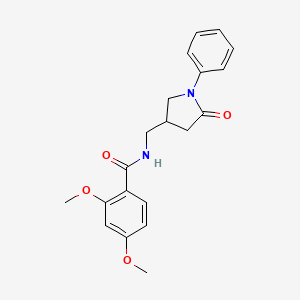
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2550649.png)
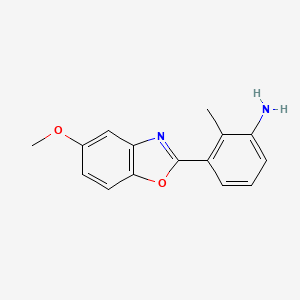
![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2550655.png)